3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. This compound features a cyano group, a thiophene ring, an isoxazole ring, and a benzamide moiety, making it a complex and intriguing molecule for various studies.
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been reported to have a wide range of therapeutic properties .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to diverse therapeutic effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Shares the cyano and thiophene groups but differs in the acetamide moiety.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Contains a similar cyanoacetamide structure but with a different heterocyclic ring.
Uniqueness
3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to its combination of a cyano group, thiophene ring, isoxazole ring, and benzamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-cyano-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c17-9-11-3-1-4-12(7-11)16(20)18-10-13-8-14(21-19-13)15-5-2-6-22-15/h1-8H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPHRWFPVBOIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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